molecular formula C16H15N5O2S B3003705 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1351587-77-3

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B3003705
CAS RN: 1351587-77-3
M. Wt: 341.39
InChI Key: PEPAUSVSYYLNDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including those similar to "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide," involves a series of reactions that typically start with the coupling of appropriate precursors. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . Similarly, novel acetamide derivatives were synthesized in a linear fashion, characterized by spectroscopic methods such as LCMS, IR, 1H, and 13C NMR, and elemental analysis . These methods are crucial for confirming the structure of the synthesized compounds and ensuring their purity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using single-crystal X-ray diffraction (XRD). For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined to crystallize in the monoclinic space group P 21/c, with specific unit-cell parameters . Additionally, the optimized molecular structure and vibrational frequencies can be investigated using computational methods such as Density Functional Theory (DFT) calculations, which provide insights into the geometrical parameters and electronic properties of the molecule .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding, which significantly influences their crystal packing and stability. Intramolecular and intermolecular hydrogen bonds, such as C-H···O and N-H···O, are commonly observed in the crystal structures of these compounds, leading to the formation of specific graph-set motifs and two-dimensional networks . These interactions are essential for understanding the reactivity and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized using a range of analytical techniques. Thermogravimetric analysis and differential thermal analysis provide information on the thermal stability of the compounds . The molecular electrostatic potential, HOMO-LUMO analysis, and first hyperpolarizability calculations are performed to evaluate the electronic properties and potential for non-linear optical applications . Additionally, the anticancer properties of some acetamide derivatives have been evaluated through cytotoxicity assays on various cancer cell lines, providing valuable data on their biological activities .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-13-6-3-2-5-12(13)18-15(22)11-24-16-8-7-14(19-20-16)21-10-4-9-17-21/h2-10H,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPAUSVSYYLNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

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